molecular formula C12H14ClN3O B1372630 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline CAS No. 1040008-46-5

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline

Cat. No.: B1372630
CAS No.: 1040008-46-5
M. Wt: 251.71 g/mol
InChI Key: HXSWXMQNZRDLBJ-UHFFFAOYSA-N
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Description

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.

Preparation Methods

The synthesis of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline typically involves the reaction of tert-butylamidoxime with 4-chlorobenzonitrile in the presence of a catalyst such as p-toluenesulfonic acid and zinc chloride. The reaction proceeds through a cyclization process to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-12(2,3)11-15-10(17-16-11)8-6-7(13)4-5-9(8)14/h4-6H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSWXMQNZRDLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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